molecular formula C17H29NO B13748133 N-(1-(1-Adamantyl)hexyl)formamide CAS No. 101468-17-1

N-(1-(1-Adamantyl)hexyl)formamide

Cat. No.: B13748133
CAS No.: 101468-17-1
M. Wt: 263.4 g/mol
InChI Key: AENKDSUMRCXPDY-UHFFFAOYSA-N
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Description

N-(1-(1-Adamantyl)hexyl)formamide is a chemical compound characterized by the presence of an adamantane structure, which is a tricyclic hydrocarbon The adamantane moiety is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-Adamantyl)hexyl)formamide typically involves the reaction of 1-bromoadamantane with formamide. This process can be carried out in two steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves optimizing reaction conditions to maximize yield and minimize the use of toxic reagents. The use of aqueous hydrochloric acid for hydrolysis and the implementation of one-pot synthesis methods are common practices .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-Adamantyl)hexyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-(1-Adamantyl)hexyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1-Adamantyl)hexyl)formamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to effectively penetrate biological membranes. The formamide group can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)formamide
  • N-(1-Adamantyl)acetamide
  • N-(1-Adamantyl)propionamide

Uniqueness

N-(1-(1-Adamantyl)hexyl)formamide is unique due to its extended alkyl chain, which imparts distinct physicochemical properties compared to other adamantane derivatives. This extended chain can influence the compound’s solubility, stability, and biological activity, making it a valuable candidate for various applications .

Properties

CAS No.

101468-17-1

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)hexyl]formamide

InChI

InChI=1S/C17H29NO/c1-2-3-4-5-16(18-12-19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-16H,2-11H2,1H3,(H,18,19)

InChI Key

AENKDSUMRCXPDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C12CC3CC(C1)CC(C3)C2)NC=O

Origin of Product

United States

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